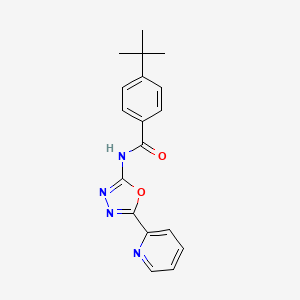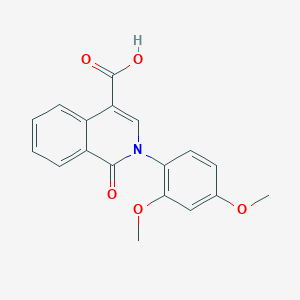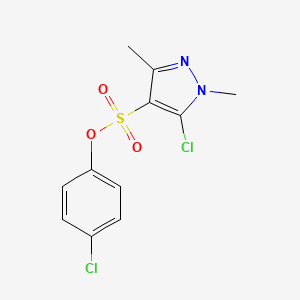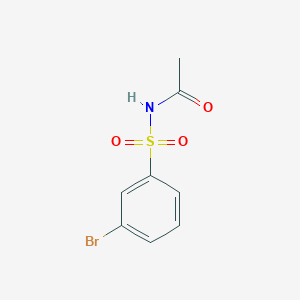![molecular formula C20H19NO4S B2872761 N-(4-(苯并[d][1,3]二氧杂环-5-氧基)丁-2-炔-1-基)-3-(苯硫基)丙酰胺 CAS No. 1448128-19-5](/img/structure/B2872761.png)
N-(4-(苯并[d][1,3]二氧杂环-5-氧基)丁-2-炔-1-基)-3-(苯硫基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
研究表明,与“N-(4-(苯并[d][1,3]二氧杂环-5-氧基)丁-2-炔-1-基)-3-(苯硫基)丙酰胺”在结构上相关的化合物在新型抗惊厥药的开发中具有潜力。例如,Kamiński 等人 (2016) 合成了一个重点库,其中包含衍生自 N-苯基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的新型杂合化合物,在临床前模型中显示出广泛的抗惊厥活性 (Kamiński 等人,2016)。这表明苯硫基丙酰胺结构的修饰可能导致癫痫和相关疾病的有效治疗方法。
除草活性
“N-(4-(苯并[d][1,3]二氧杂环-5-氧基)丁-2-炔-1-基)-3-(苯硫基)丙酰胺”的结构也可能对选择性除草剂的开发产生影响。刘和石 (2014) 探索了含有嘧啶和 1,3,4-噻二唑环的 2-芳氧基丙酰胺的合成和除草活性,它们对某些植物物种表现出中等至良好的选择性除草活性 (刘和石,2014)。这表明相关化合物在控制杂草生长方面具有潜在的农业应用。
抗炎药
抗炎药的开发是相关化合物显示出希望的另一个领域。Kodela 等人 (2012) 合成了一系列带有氧化氮和释放硫化氢部分的阿司匹林杂合物,称为 NOSH 化合物,它们在抑制各种人类癌细胞系的生长方面非常有效,并且在体内显示出与阿司匹林相当的抗炎特性 (Kodela 等,2012)。这表明苯硫基丙酰胺部分可以进一步探索其在创造新型抗炎剂方面的潜力。
发光材料
与“N-(4-(苯并[d][1,3]二氧杂环-5-氧基)丁-2-炔-1-基)-3-(苯硫基)丙酰胺”相关的化合物也因其发光特性而受到研究。陆等人 (2017) 研究了苯并噻唑衍生物在白光发射中的应用,展示了结构相似的化合物在光电应用新材料开发中的潜力 (陆等人,2017)。
属性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(10-13-26-17-6-2-1-3-7-17)21-11-4-5-12-23-16-8-9-18-19(14-16)25-15-24-18/h1-3,6-9,14H,10-13,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFZOFUWGUMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)
![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)

![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)

![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)
